REACTION_CXSMILES
|
[N:1]1[C:6]2[CH:7]=[N:8][CH:9]=[CH:10][C:5]=2[C:4](O)=[N:3][CH:2]=1.S(Cl)([Cl:14])=O>CN(C)C=O>[Cl:14][C:4]1[C:5]2[CH:10]=[CH:9][N:8]=[CH:7][C:6]=2[N:1]=[CH:2][N:3]=1
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
N1=CN=C(C2=C1C=NC=C2)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 μL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CUSTOM
|
Details
|
(90° C.)
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with CH2Cl2 (50 ml) which
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
WASH
|
Details
|
washed with cold CH2Cl2 (10 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)C=NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.65 g | |
YIELD: PERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |